Reduced Acute Aquatic Toxicity vs. Halogenated Derivatives
In a head-to-head fish toxicity assay, the unsubstituted 3-(3-pyridyl)coumarin exhibited a turning time of 70 minutes at 20 ppm, whereas the 7-bromo-4-methyl-3-(3-pyridyl)coumarin analogue displayed a turning time of only 16 minutes [1]. A shorter turning time indicates higher acute toxicity. The parent compound is therefore approximately 4.4-fold less acutely toxic to fish than the brominated derivative under identical conditions.
| Evidence Dimension | Acute fish toxicity (turning time at 20 ppm) |
|---|---|
| Target Compound Data | 70 min |
| Comparator Or Baseline | 7-Bromo-4-methyl-3-(3-pyridyl)coumarin: 16 min |
| Quantified Difference | 4.4-fold longer turning time (lower toxicity) |
| Conditions | In vivo fish toxicity assay, 20 ppm concentration, identical experimental setup (1974 study) |
Why This Matters
For laboratories or industries requiring ecotoxicological profiling, the significantly lower acute aquatic toxicity of the parent compound reduces environmental hazard classification and may simplify waste handling compared to halogenated derivatives.
- [1] Sreenivasulu, B., Sundaramurthy, V., & Subba Rao, N. V. (1974). Search for physiologically active compounds—Part XXIII. Synthesis of 3-(3-pyridyl) and 3-(3-pyridyl)-4-methyl coumarins. Proceedings of the Indian Academy of Sciences - Section A, 79(1), 41–47. Table II. View Source
